3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound that features a complex structure combining a piperidine ring, an oxazolidine-2,4-dione moiety, and a 2-chlorophenyl group
Mechanism of Action
Target of action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
The specific mode of action would depend on the exact structure of the compound and its target. For example, some piperidine derivatives are known to inhibit certain enzymes or receptor activities, leading to their therapeutic effects .
Biochemical pathways
Again, the specific pathways affected would depend on the target of the compound. Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetic profile .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and biochemical pathways affected. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s ionization state, which can in turn influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the 2-Chlorophenyl Group: This step involves the acylation of the piperidine ring with 2-chlorophenylacetyl chloride under basic conditions, typically using a base like triethylamine.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with an appropriate reagent such as ethyl chloroformate to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-Phenylacetyl)piperidin-4-yl)oxazolidine-2,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: The chlorine atom is in a different position, potentially altering its interaction with biological targets.
3-(1-(2-(2-Bromophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: Substitution of chlorine with bromine can lead to different chemical and biological properties.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-11(13)9-14(20)18-7-5-12(6-8-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQYFCLJERTORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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